3-Amino-4-(2-bromo-5-fluorophenyl)butyric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(2-bromo-5-fluorophenyl)butyric Acid is a compound with the molecular formula C10H11BrFNO2 and a molecular weight of 276.1 g/mol . This compound is of interest due to its unique structural features, which include an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, making it a valuable molecule for various chemical and biological applications.
Preparation Methods
The synthesis of 3-Amino-4-(2-bromo-5-fluorophenyl)butyric Acid can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-5-fluorobenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with a butyric acid derivative to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-Amino-4-(2-bromo-5-fluorophenyl)butyric Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 3-Amino-4-(5-fluorophenyl)butyric Acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Amino-4-(2-bromo-5-fluorophenyl)butyric Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-4-(2-bromo-5-fluorophenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Amino-4-(2-bromo-5-fluorophenyl)butyric Acid can be compared with similar compounds such as:
4-Fluorobenzylamine: This compound has a similar fluorine substitution but lacks the bromine atom and the butyric acid moiety.
2-Bromo-4-fluorobenzoic acid: This compound contains both bromine and fluorine atoms but differs in the position of the functional groups and the absence of the amino group.
3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester: This compound has a similar ester linkage but differs in the overall structure and functional groups
Properties
Molecular Formula |
C10H11BrFNO2 |
---|---|
Molecular Weight |
276.10 g/mol |
IUPAC Name |
3-amino-4-(2-bromo-5-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11BrFNO2/c11-9-2-1-7(12)3-6(9)4-8(13)5-10(14)15/h1-3,8H,4-5,13H2,(H,14,15) |
InChI Key |
YTQPQODXCOYHRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(CC(=O)O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.